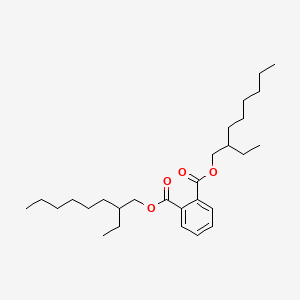

Bis(2-ethyloctyl) phthalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

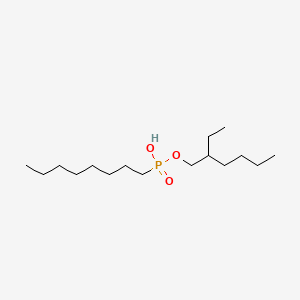

Bis(2-ethyloctyl) phthalate: is an organic compound with the chemical formula C28H46O4 . It is a phthalate ester, commonly used as a plasticizer to increase the flexibility, transparency, durability, and longevity of plastics. This compound is particularly significant in the production of polyvinyl chloride (PVC) products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(2-ethyloctyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethyloctanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or para-toluenesulfonic acid. The process is carried out under high temperatures to facilitate the esterification reaction[2][2].

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification reactors where phthalic anhydride and 2-ethyloctanol are continuously fed. The reaction mixture is heated, and the resulting ester is purified through distillation to remove any unreacted starting materials and by-products[2][2].

Análisis De Reacciones Químicas

Types of Reactions: Bis(2-ethyloctyl) phthalate primarily undergoes hydrolysis, oxidation, and substitution reactions.

Common Reagents and Conditions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 2-ethyloctanol.

Oxidation: Strong oxidizing agents can oxidize this compound, leading to the formation of phthalic acid derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles[][3].

Major Products Formed:

Hydrolysis: Phthalic acid and 2-ethyloctanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used[][3].

Aplicaciones Científicas De Investigación

Chemistry: Bis(2-ethyloctyl) phthalate is used as a plasticizer in the production of flexible PVC products, including cables, flooring, and medical devices. Its ability to enhance the flexibility and durability of plastics makes it valuable in various industrial applications .

Biology and Medicine: In biological and medical research, this compound is studied for its potential endocrine-disrupting effects. It is used in experiments to understand its impact on hormonal pathways and reproductive health .

Industry: Beyond its use in PVC products, this compound is also employed in the production of adhesives, coatings, and sealants. Its versatility as a plasticizer extends to various industrial applications where flexibility and durability are required .

Mecanismo De Acción

Bis(2-ethyloctyl) phthalate exerts its effects primarily through its interaction with the endocrine system. It can mimic or interfere with the action of natural hormones, leading to disruptions in hormonal balance. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and energy homeostasis. This activation can lead to changes in gene expression and cellular function .

Comparación Con Compuestos Similares

Bis(2-ethylhexyl) phthalate (DEHP): Another widely used plasticizer with similar properties and applications.

Diisononyl phthalate (DINP): Used as a plasticizer in flexible PVC products.

Diisodecyl phthalate (DIDP): Known for its use in high-temperature applications.

Uniqueness: Bis(2-ethyloctyl) phthalate is unique due to its specific ester groups, which provide distinct physical and chemical properties compared to other phthalates. Its molecular structure allows for enhanced flexibility and durability in PVC products, making it a preferred choice in certain industrial applications .

Propiedades

Número CAS |

85851-81-6 |

|---|---|

Fórmula molecular |

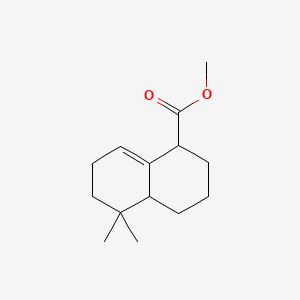

C28H46O4 |

Peso molecular |

446.7 g/mol |

Nombre IUPAC |

bis(2-ethyloctyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C28H46O4/c1-5-9-11-13-17-23(7-3)21-31-27(29)25-19-15-16-20-26(25)28(30)32-22-24(8-4)18-14-12-10-6-2/h15-16,19-20,23-24H,5-14,17-18,21-22H2,1-4H3 |

Clave InChI |

ORKHXMGDPOGDKE-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)